molecular formula C6H8N6O B1217109 2-Amino-N(6)-methyl-N(6)-hydroxyadenine CAS No. 60254-49-1

2-Amino-N(6)-methyl-N(6)-hydroxyadenine

Cat. No. B1217109
CAS RN: 60254-49-1
M. Wt: 180.17 g/mol
InChI Key: GYFOTFRGFOLZIZ-UHFFFAOYSA-N
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Description

The compound is a derivative of adenine, which is one of the five nucleobases used in forming nucleotides of the nucleic acids DNA and RNA . Adenine derivatives have been extensively studied for their biological activities and are known to play crucial roles in numerous biochemical processes .


Synthesis Analysis

While specific synthesis methods for “2-Amino-N(6)-methyl-N(6)-hydroxyadenine” were not found, similar compounds such as 2-amino-N-phenylbenzamide have been synthesized and tested for their inhibitory activity against certain enzymes .


Molecular Structure Analysis

The molecular structure of “2-Amino-N(6)-methyl-N(6)-hydroxyadenine” would likely be similar to that of adenine, with modifications at the 2 and 6 positions of the purine ring .

Scientific Research Applications

Electrochemical Studies

  • Adsorption and Association at Electrodes: The effect of various substituents like methyl, hydroxy, and amino on the adsorption and association of adenine, including 2-Amino-N(6)-hydroxyadenine, on the surface of mercury electrodes has been examined. This research is significant in understanding the electrochemical behavior of adenine derivatives at different ionic strengths and electrode surfaces (Jursa & Vetterl, 1990).

Genetic and Mutagenic Studies

  • Mutagenic Properties in Microorganisms: Studies have shown that compounds like 2-amino-N6-hydroxyadenine exhibit significant mutagenic activity in bacterial strains like Salmonella typhimurium and Escherichia coli. This research provides insights into the genetic impacts of adenine derivatives in microorganisms (Janion, 1978); (Janion & Myszkowska, 1981).
  • Induction of the SOS Response in E. coli: Base analogs like 2-amino-N6-hydroxyadenine can induce the SOS response in E. coli cells, highlighting their role in cellular stress responses and DNA repair mechanisms (Bebenek & Janion, 2004).

Biochemical Synthesis and Reactivity

  • Synthesis of Adenine Derivatives: Efficient methods for synthesizing various adenine derivatives, including those with hydroxy groups, have been developed. These methodologies are crucial for producing compounds with potential biological activities (Hirota et al., 2003); (Janeba et al., 2001).

Antiviral and Antitumor Activities

  • Interferon-Inducing Activity: Certain 8-hydroxyadenine derivatives have been found to possess interferon-inducing activity, indicating their potential use in antiviral therapies (Hirota et al., 2002).
  • Antitumor and Antiviral Effects: N6-Hydroxyadenine nucleosides and their derivatives, related to the adenine family, have shown significant antitumor and antiviral activities. This research opens avenues for the development of new therapeutic agents (Giner-Sorolla et al., 1981).

Structural and Molecular Analysis

  • DNA Modification and Restriction Processes: The crystal structures of adenine derivatives, including N6-methyladenine, have been determined to understand their role in DNA modification and interaction with restriction enzymes. This research is crucial for understanding the molecular basis of DNA-protein interactions (Sternglanz & Bugg, 1973).

properties

IUPAC Name

N-(2-amino-7H-purin-6-yl)-N-methylhydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N6O/c1-12(13)5-3-4(9-2-8-3)10-6(7)11-5/h2,13H,1H3,(H3,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYFOTFRGFOLZIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=NC(=NC2=C1NC=N2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90209000
Record name 2-Amino-N(6)-methyl-N(6)-hydroxyadenine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90209000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-N(6)-methyl-N(6)-hydroxyadenine

CAS RN

60254-49-1
Record name N6-Hydroxy-N6-methyl-9H-purine-2,6-diamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60254-49-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-N(6)-methyl-N(6)-hydroxyadenine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060254491
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-N(6)-methyl-N(6)-hydroxyadenine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90209000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
C Janion, K Myszkowska - Mutation Research Letters, 1981 - Elsevier
… -N 6 -methoxyadenine and 2-amino-N 6 -methyl-N 6 -hydroxyadenine were examined on S. … and, to a lesser extent, 2-amino-N 6 -methyl-N 6 -hydroxyadenine (but not 2-amino-N 6 -…
Number of citations: 20 www.sciencedirect.com
K Bębenek, C Janion - Molecular and General Genetics MGG, 1985 - Springer
2-Aminopurine, 2-amino-N 6 -hydroxyadenine, 2-amino-N 6 -methoxyadenine and 2-amino-N 6 -methyl-N 6 -hydroxyadenine (but not N 4 -hydroxycytidine), strong mutagens of base …
Number of citations: 17 link.springer.com

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